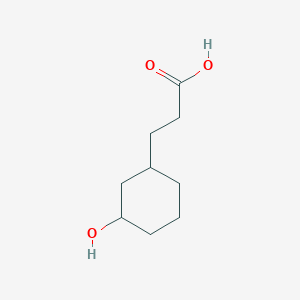

3-(3-Hydroxycyclohexyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Hydroxycyclohexyl)propanoic acid is a chemical compound with the CAS Number: 1554835-33-4 . It has a molecular weight of 172.22 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.22 . It is typically stored at room temperature and is usually available in powder form .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis from Ketones and Carboxylic Acids : 3-Hydroxy acids, like 3-(3-Hydroxycyclohexyl)propanoic acid, can be synthesized from ketones and carboxylic acids using lithium naphthalenide in the presence of diethylamine. For instance, cyclohexanone and propionic acid can yield 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with a high yield of 98.3% (Fujita, Suga, Watanabe, & Yanagi, 1978).

Reactions with Acidic Materials : 3-Hydroxy acids can react with various acidic materials to produce 3,4-unsaturated carboxylic acids and γ-butyrolactones. For example, the reaction of 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with p-toluenesulphonic acid results in 2-(cyclohexen-1′-yl) propionic acid, and with 97% sulphuric acid forms 2-(1′-hydroxycyclohexan-1′-yl) propionic acid lactone (Fujita, Suga, Watanabe, & Yanagi, 2007).

Industrial Applications

Production of Polyamides : Cyclohexanone, an intermediate in the manufacture of polyamides, can be selectively hydrogenated to cyclohexanol under mild conditions. This process is significant for the chemical industry, particularly in the context of polyamide production (Wang, Yao, Li, Su, & Antonietti, 2011).

Biosynthesis from CO2 : The biosynthesis of 3-hydroxypropionic acid (3-HP) from CO2 using cyanobacteria offers an environmentally friendly method to produce this platform chemical. This method demonstrates the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2 (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).

Catalytic Oxidation in Industry : In the context of industrial processes, 3-hydroxy acids are significant in the homolytic systems used for the transformation of cyclohexane into adipic acid. This process involves the formation and isolation of a cyclohexanol–cyclohexanone mixture, crucial for the preparation of adipic acid used in nylon production (Brégeault, 2003).

Safety and Hazards

The safety information for 3-(3-Hydroxycyclohexyl)propanoic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves/eye protection/face protection .

特性

IUPAC Name |

3-(3-hydroxycyclohexyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKCEQADKYNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)

![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)